molecular formula C22H27NO2S B1406879 7'-Methyl-2'-tosyl-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline] CAS No. 1425335-80-3

7'-Methyl-2'-tosyl-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]

Cat. No.: B1406879
CAS No.: 1425335-80-3
M. Wt: 369.5 g/mol
InChI Key: SFRYOACXNICWQH-UHFFFAOYSA-N
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Description

7’-Methyl-2’-tosyl-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] is a complex organic compound with the molecular formula C22H27NO2S and a molecular weight of 369.5 g/mol . This compound is characterized by its unique spiro structure, which involves a cyclohexane ring fused to an isoquinoline moiety. The presence of a tosyl group (p-toluenesulfonyl) and a methyl group further adds to its chemical diversity.

Preparation Methods

The synthesis of 7’-Methyl-2’-tosyl-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Spirocyclization: The cyclohexane ring is introduced through a spirocyclization reaction, which involves the formation of a new carbon-carbon bond between the isoquinoline and cyclohexane rings.

Chemical Reactions Analysis

7’-Methyl-2’-tosyl-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the isoquinoline ring to a tetrahydroisoquinoline derivative.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

7’-Methyl-2’-tosyl-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and receptor-ligand interactions.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of neurological disorders.

    Industry: It is used in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 7’-Methyl-2’-tosyl-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific application and target .

Properties

IUPAC Name

7-methyl-2-(4-methylphenyl)sulfonylspiro[1,3-dihydroisoquinoline-4,1'-cyclohexane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO2S/c1-17-6-9-20(10-7-17)26(24,25)23-15-19-14-18(2)8-11-21(19)22(16-23)12-4-3-5-13-22/h6-11,14H,3-5,12-13,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRYOACXNICWQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(C=CC(=C3)C)C4(C2)CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7'-Methyl-2'-tosyl-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]
Reactant of Route 2
7'-Methyl-2'-tosyl-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]
Reactant of Route 3
7'-Methyl-2'-tosyl-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]
Reactant of Route 4
Reactant of Route 4
7'-Methyl-2'-tosyl-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]
Reactant of Route 5
7'-Methyl-2'-tosyl-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]
Reactant of Route 6
Reactant of Route 6
7'-Methyl-2'-tosyl-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]

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